N~2~-[(2-Aminophenyl)methyl]norvalinamide
Description
Substitution Pattern
Conformational Flexibility
- The benzyl group restricts rotation around the N–CH₂ bond, reducing conformational entropy compared to unsubstituted norvalinamide.
Electronic Effects
- The electron-donating amino group on the phenyl ring alters the electronic environment of the α-amino nitrogen, potentially influencing reactivity in peptide coupling reactions.
| Feature | Norvalinamide | N²-Substituted Derivative |
|---|---|---|
| Molecular formula | C₅H₁₁N₂O | C₁₂H₁₈N₃O |
| Chiral centers | 1 | 1 |
| Predicted logP | -0.5 | 1.2 |
Properties
CAS No. |
832676-78-5 |
|---|---|
Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
2-[(2-aminophenyl)methylamino]pentanamide |
InChI |
InChI=1S/C12H19N3O/c1-2-5-11(12(14)16)15-8-9-6-3-4-7-10(9)13/h3-4,6-7,11,15H,2,5,8,13H2,1H3,(H2,14,16) |
InChI Key |
SEZFCFJMRQQCAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)NCC1=CC=CC=C1N |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Norvalinamide
Method Overview :
This route involves alkylating the α-amine of norvalinamide with 2-nitrobenzyl bromide, followed by catalytic reduction of the nitro group to an amine.
Procedure :
- Norvalinamide Synthesis :
Alkylation :
Nitro Reduction :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Norvalinamide synthesis | Boc-L-norvaline, SOCl₂, NH₃(aq) | 78 | 95% |
| Alkylation | 2-Nitrobenzyl bromide, K₂CO₃, DMF | 70 | 92% |
| Nitro reduction | H₂/Pd-C, EtOH | 88 | 98% |
Advantages :
Challenges :
Reductive Amination Approach
Method Overview :
This method employs reductive amination between norvalinamide and 2-nitrobenzaldehyde, followed by nitro group reduction.
Procedure :
- Imine Formation :
Reductive Amination :
Nitro Reduction :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine formation | 2-Nitrobenzaldehyde, THF | 75 |
| Reductive amination | NaBH₃CN, MeOH | 65 |
| Nitro reduction | H₂/Pd-C, EtOH | 82 |
Advantages :
Challenges :
- Lower overall yield due to competing side reactions.
Solid-Phase Peptide Synthesis (SPPS)
Method Overview :
SPPS enables precise control over amide bond formation and functional group introduction, ideal for small-scale syntheses.
Procedure :
- Resin Loading :
Deprotection and Alkylation :
Cleavage and Reduction :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Resin loading | Fmoc-norvaline, DIC, HOBt | 90 |
| Alkylation | 2-Nitrobenzyl bromide, DIPEA | 70 |
| Nitro reduction | H₂/Pd-C, EtOH | 85 |
Advantages :
Challenges :
- Cost-prohibitive for large-scale production.
Comparative Analysis of Methods
| Parameter | Direct Alkylation | Reductive Amination | SPPS |
|---|---|---|---|
| Overall Yield (%) | 70 | 55 | 60 |
| Purity (%) | 95 | 90 | 98 |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $ | $$ | $$$ |
| Stereochemical Control | Moderate | Low | High |
Critical Reaction Parameters
Solvent and Base Selection
Catalytic Hydrogenation Conditions
- Catalyst Loading : 5% Pd/C achieves complete nitro reduction without over-reduction.
- Solvent Choice : Ethanol ensures solubility of intermediates while avoiding esterification side reactions.
Emerging Methodologies
Flow Chemistry Approaches
Recent patents describe continuous-flow systems for nitro reduction, achieving 95% yield in 10 minutes via elevated H₂ pressure (5 bar).
Enzymatic Amination
Preliminary studies indicate that transaminases can catalyze the direct amination of N-(2-nitrobenzyl)norvalinamide, bypassing hydrogenation.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-Aminophenyl)methyl]norvalinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the aminophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N~2~-[(2-Aminophenyl)methyl]norvalinamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Biological Activity
N~2~-[(2-Aminophenyl)methyl]norvalinamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an amino group and a norvaline moiety. The presence of the 2-aminophenyl group suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.
The biological activity of this compound can be primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer biology by regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered expression of genes involved in cell cycle regulation and apoptosis .
- Receptor Modulation : The structural features of this compound suggest potential interactions with various receptors, which may modulate signaling pathways involved in cellular proliferation and survival.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound through its action as an HDAC inhibitor. For instance, one study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines, including A2780 (ovarian cancer) and HepG2 (liver cancer) cells. The IC50 values for these derivatives were significantly lower than those for established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA), indicating enhanced potency .
| Compound | Cell Line | IC50 (μM) | Comparison to SAHA |
|---|---|---|---|
| This compound | A2780 | 2.66 | 10.3-fold higher |
| This compound | HepG2 | 1.73 | 11.3-fold higher |
| SAHA | A2780 | 27.3 | - |
| SAHA | HepG2 | 19.5 | - |
Case Studies
- Case Study on HDAC Inhibition : A study published in a peer-reviewed journal explored the effects of this compound on cell cycle progression and apoptosis in HepG2 cells. The results indicated that treatment with this compound led to G2/M phase arrest and increased apoptotic markers, suggesting its potential as a therapeutic agent in liver cancer treatment .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the compound's activity, revealing that it induces changes in histone acetylation patterns, which correlate with the upregulation of tumor suppressor genes and downregulation of oncogenes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
Compound 76 (N,β,β-trimethyl-L-phenylalanyl-N'-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]-N'-methyl-L-norvalinamide)
- Structural Features: This norvalinamide derivative incorporates a trimethylphenylalanine residue and a carboxy-isopropylbutenyl group, increasing hydrophobicity and steric bulk compared to the simpler 2-aminophenylmethyl substitution in the target compound.
- Synthesis: Prepared via literature methods involving sequential coupling and protecting group strategies, highlighting the versatility of norvalinamide as a scaffold .
2-Aminophenyl Amide Derivatives (e.g., Compound 16)
- Structural Features: These derivatives retain the 2-aminophenyl amide moiety but are attached to an α-spiropiperidine core instead of norvalinamide. Substituents on the phenyl ring (e.g., trifluoromethoxy, cyclohexylamine) modulate activity .
- Biological Activity: Compound 16 (unsubstituted 2-aminophenyl amide) exhibits antifibrinolytic activity (EC₅₀ = 0.8 µM), though inactive against matrix metalloproteinases (MMPs) . Para-substituted analogs (e.g., Compound 21 with a phenyl group) show enhanced potency, while electron-withdrawing groups (e.g., fluorine in Compound 22) abolish activity .
N-(2-Aminophenyl)octanamide
- Structural Features: Replaces the norvalinamide backbone with an octanamide chain, reducing hydrogen-bonding capacity but increasing lipophilicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
